molecular formula C7H10ClNO B2654414 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole CAS No. 1206975-47-4

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole

Cat. No.: B2654414
CAS No.: 1206975-47-4
M. Wt: 159.61
InChI Key: RYMGKQKBACEXPP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a chlorinating agent. For example, the reaction of 2-ethyl-4-methyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMGKQKBACEXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206975-47-4
Record name 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
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